molecular formula C8H11BO3 B1437980 (5-(Hydroxymethyl)-2-methylphenyl)boronic acid CAS No. 631909-12-1

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid

Cat. No.: B1437980
CAS No.: 631909-12-1
M. Wt: 165.98 g/mol
InChI Key: ABMKIRKBSCIMKL-UHFFFAOYSA-N
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Description

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound has a hydroxymethyl group and a methyl group attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is utilized in the development of boron-containing drugs and as a probe for studying enzyme activity.

    Industry: The compound is used in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of the compound (5-(Hydroxymethyl)-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The this compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds through the SM coupling reaction . This is a significant molecular effect of the compound’s action. It is also used in the synthesis of biologically active molecules .

Action Environment

The action of this compound is influenced by environmental factors. The SM coupling reaction, which the compound is involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may be influenced by these conditions.

Safety and Hazards

Boronic acids may cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with personal protective equipment, and exposure should be avoided .

Future Directions

Boronic acids have exhibited considerable potentials in drug discovery, chemical biology, organic chemistry, and material sciences . The integration of boronic acid with peptides has led to the discovery of peptide ligands with novel biological activities . This effort has led to broad applications, including the identification of covalent reversible enzyme inhibitors, recognition and detection of glycans on proteins or cancer cell surfaces, delivery of siRNAs, development of pH responsive devices, and recognition of RNA or bacterial surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid typically involves the reaction of 2-methylphenylboronic acid with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then converted to the final boronic acid product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents like sodium borohydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Boronate esters.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(hydroxymethyl)phenylboronic acid
  • 3-Fluoro-4-(methylsulfonyl)phenylboronic acid
  • 4-(Hydroxymethyl)phenylboronic acid

Uniqueness

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid is unique due to the presence of both a hydroxymethyl group and a methyl group on the phenyl ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various applications. The combination of these functional groups allows for versatile modifications and interactions with different biological targets, enhancing its utility in scientific research and industrial applications.

Properties

IUPAC Name

[5-(hydroxymethyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMKIRKBSCIMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CO)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668507
Record name [5-(Hydroxymethyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631909-12-1
Record name [5-(Hydroxymethyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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